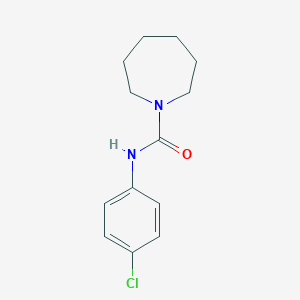

N-(4-chlorophenyl)azepane-1-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds containing nitrogen. The compound's official IUPAC name is this compound, reflecting its core structural components: an azepane ring (seven-membered saturated heterocycle), a carboxamide functional group at position 1, and a 4-chlorophenyl substituent attached to the amide nitrogen. The azepane ring system, also known as hexamethyleneimine or homopiperidine, consists of six carbon atoms and one nitrogen atom in a seven-membered ring configuration.

Alternative nomenclature systems have been employed in various chemical databases, including N-(4-chlorophenyl)-1-azepanecarboxamide and azepane-1-carboxylic acid (4-chloro-phenyl)-amide. These variations maintain consistency with the primary IUPAC designation while emphasizing different structural perspectives. The compound is registered in PubChem under CID 730665, providing a standardized reference for chemical information retrieval and cross-database comparisons.

The systematic approach to naming this compound reflects the hierarchical priority system established by IUPAC, where the azepane ring serves as the parent structure, the carboxamide group represents the primary functional group, and the 4-chlorophenyl moiety constitutes the N-substituent. This nomenclature convention facilitates accurate chemical communication and database searching across multiple platforms and research contexts.

Molecular Formula and Mass Spectrometric Validation

The molecular formula of this compound is C₁₃H₁₇ClN₂O, corresponding to a molecular weight of 252.74 g/mol as calculated through standard atomic mass values. This composition reflects the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular formula validation through computational chemistry methods confirms the structural integrity and elemental composition consistency across multiple chemical databases.

Mass spectrometric validation of the molecular weight can be achieved through various ionization techniques, with expected molecular ion peaks appearing at m/z 253 ([M+H]⁺) in positive ion mode and m/z 251 ([M-H]⁻) in negative ion mode. The characteristic isotope pattern resulting from the chlorine-35 and chlorine-37 isotopes provides additional confirmation of the molecular structure, with the [M+2] peak appearing at approximately one-third the intensity of the molecular ion peak due to the natural abundance of chlorine isotopes.

The structural formula representation through SMILES notation (C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Cl) provides a linear text-based description that facilitates computational analysis and database searching. The corresponding InChI representation (InChI=1S/C13H17ClN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17)) offers a more detailed structural encoding that includes connectivity and hydrogen information.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical and biological properties. The azepane ring adopts a chair-like conformation similar to cycloheptane, providing conformational flexibility while maintaining structural stability. Computational modeling studies indicate that the compound can exist in multiple low-energy conformations due to the flexibility of the seven-membered ring system.

The carboxamide group exhibits planar geometry with the C=O bond showing typical carbonyl characteristics, while the N-H bond participates in potential hydrogen bonding interactions. The dihedral angle between the azepane ring and the 4-chlorophenyl group varies depending on the specific conformation adopted, influencing the overall molecular shape and potential binding interactions. Crystal structure determination for related azepane derivatives, such as N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, provides insight into similar compounds with carboxamide functionality.

Comparative analysis with the crystallographic data of related compounds shows that azepane-containing structures typically exhibit chair or boat conformations for the seven-membered ring, with the carboxamide group maintaining planarity. The presence of the 4-chlorophenyl substituent introduces additional rigidity to the molecular structure while providing sites for potential intermolecular interactions through halogen bonding or π-π stacking interactions.

The bond lengths and angles within the azepane ring system conform to expected values for sp³-hybridized carbon and nitrogen atoms. The C-N bond length in the carboxamide group typically measures approximately 1.33 Å, indicating partial double bond character due to resonance stabilization. The C=O bond length falls within the expected range of 1.23 Å for carbonyl groups in amide systems.

Comparative Structural Analysis with Azepane Derivatives

The structural comparison of this compound with related azepane derivatives reveals significant insights into structure-activity relationships and potential applications. Analysis of the compound library includes N-(4-aminophenyl)azepane-1-carboxamide, N-[1-(4-chlorophenyl)ethyl]azepane-1-carboxamide, and N-[1-(4-chlorophenyl)propyl]azepane-1-carboxamide, among others.

The comparative molecular weights demonstrate the impact of different substituents on the overall molecular mass. N-(4-aminophenyl)azepane-1-carboxamide exhibits a molecular weight of 233.31 g/mol, approximately 19 mass units lower than the target compound due to the replacement of chlorine with an amino group. Conversely, N-[1-(4-chlorophenyl)propyl]azepane-1-carboxamide shows an increased molecular weight of 294.82 g/mol due to the additional propyl chain.

The structural variations among these azepane derivatives highlight the importance of substituent positioning and functional group selection in determining molecular properties. The direct attachment of the 4-chlorophenyl group to the carboxamide nitrogen in the target compound creates a more rigid structure compared to compounds with alkyl linkers. This structural rigidity may influence binding affinity and selectivity in biological systems.

Hydrogen bonding patterns differ significantly among the derivatives. The amino-substituted variant (N-(4-aminophenyl)azepane-1-carboxamide) possesses both hydrogen bond donor and acceptor capabilities through its amino group, potentially enhancing water solubility and intermolecular interactions. The chlorine substitution in the target compound provides electron-withdrawing effects that may influence the basicity of the azepane nitrogen and the electrophilicity of the carbonyl carbon.

The conformational flexibility of the azepane ring remains consistent across the derivative series, although substitution patterns may influence the preferred conformations. Computational studies suggest that compounds with direct phenyl attachment (such as the target compound) exhibit more restricted conformational space compared to those with alkyl linkers due to steric constraints and potential aromatic-ring interactions.

Properties

Molecular Formula |

C13H17ClN2O |

|---|---|

Molecular Weight |

252.74g/mol |

IUPAC Name |

N-(4-chlorophenyl)azepane-1-carboxamide |

InChI |

InChI=1S/C13H17ClN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17) |

InChI Key |

GLTDXROFKRVLQR-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Azepane and Piperidine Derivatives

- This derivative serves as a versatile scaffold in drug discovery .

- N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (CAS 1197685-68-9) :

The diazepane ring introduces an additional nitrogen, increasing hydrogen-bonding capacity. The hydrochloride salt improves bioavailability, suggesting utility in neurological or metabolic disorders . - TRPA1 Modulators (PIPC1–PIPC4) :

Piperidine-based analogs like PIPC1 and PIPC2 feature cyclopentane-carboxamide and fluorophenyl groups. Their six-membered piperidine rings may offer tighter binding to TRPA1 ion channels compared to azepane’s flexible seven-membered ring, impacting pain modulation efficacy .

Table 1: Azepane vs. Piperidine Analogs

Heterocyclic and Aromatic Modifications

- Pyridine/Thienopyridine Derivatives (Compounds 2, 3): N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and its thienopyridine analog (3) exhibit superior insecticidal activity against Aphis craccivora (IC₅₀ < acetamiprid). The pyridine/thienopyridine cores enhance π-π stacking with insect neuronal targets, while the 4-Cl group boosts lipophilicity .

- N-(4-Cl-Ph)-1H-indole-2-carboxamide :

Replacing azepane with indole confers cytotoxicity against bone cancer cells (comparable to Imatinib). The indole moiety likely intercalates DNA or inhibits kinases, highlighting structural sensitivity in anticancer design .

Table 2: Heterocyclic Analogs

Halogen and Substituent Effects

- N-(4-X-Ph)maleimides (X = F, Cl, Br, I): Halogen size (F to I) minimally affects monoacylglycerol lipase (MGL) inhibition (IC₅₀ ~4–7 μM). Para-substitution optimizes steric and electronic interactions, suggesting the 4-Cl group in N-(4-Cl-Ph)azepane-carboxamide is strategically positioned for target engagement .

- Hydroxamic Acids (Compounds 6–10) :

N-(4-Cl-Ph)-hydroxamic acids with cycloalkyl chains (e.g., cyclopentyl, cyclohexyl) show antioxidant properties. The 4-Cl group stabilizes the radical-scavenging activity, though azepane’s absence reduces conformational diversity compared to carboxamide analogs .

Key Research Findings and Trends

Substituent Positioning : Para-substitution on the phenyl ring maximizes bioactivity across analogs, likely due to optimal hydrophobic interactions and reduced steric hindrance .

Pharmacophore Swapping : Replacing azepane with indole or pyridine shifts activity from cytotoxic to insecticidal, underscoring the scaffold’s adaptability .

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves the aminolysis of 10-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride with 4-chloroaniline. This two-step process begins with the formation of the acyl chloride intermediate via treatment of the parent azepane compound with 20% phosgene in toluene at 0°C. The intermediate is subsequently reacted with 4-chloroaniline in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding N-(4-chlorophenyl)azepane-1-carboxamide after 3 hours at room temperature.

Critical Parameters:

-

Phosgene Concentration: Excess phosgene (1.2 equivalents) ensures complete conversion of the azepane to the acyl chloride.

-

Solvent Choice: THF’s moderate polarity facilitates nucleophilic attack by 4-chloroaniline while stabilizing the intermediate.

-

Temperature Control: Maintaining 0°C during phosgene addition prevents side reactions such as dimerization.

Yield Optimization and Challenges

Initial yields under standard conditions reached 80–89%, but scalability issues arose due to phosgene’s toxicity and moisture sensitivity. Substituting triphosgene as a safer alternative improved handling but reduced yields to 70–75%. Purity was confirmed via thin-layer chromatography (TLC) on silica gel plates (Rf = 0.45 in ethyl acetate/hexane, 3:7).

Ring Expansion of N-Aryl Indole Precursors

FeCl₃-Catalyzed Methodology

A novel approach employs FeCl₃ (20 mol%) to catalyze the ring expansion of N-aryl indole derivatives in dichloromethane (DCM). The reaction proceeds through a tandem mechanism:

-

C–C Bond Formation: FeCl₃ activates the indole’s C3 position, enabling electrophilic attack.

-

Azepane Ring Construction: Rearrangement of the indole scaffold forms the seven-membered azepane core.

Reaction Conditions:

-

Catalyst Loading: 20 mol% FeCl₃ maximizes yield while minimizing byproducts.

-

Solvent Screening: Polar aprotic solvents (e.g., DCM, DMF) outperformed ethers, with DCM yielding 72% product.

-

Substrate Scope: Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aryl ring enhanced reactivity, while electron-donating groups (–OCH₃) required extended reaction times (24–36 hours).

Comparative Performance Analysis

| Substitution Pattern | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-NO₂ | 72 | 12 |

| 4-CF₃ | 68 | 18 |

| 4-OCH₃ | 55 | 36 |

| Unsubstituted | 62 | 24 |

Data adapted from RSC Advances.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between azepane-1-carboxamide boronic esters and 4-chlorophenyl halides offers a modular route. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the reaction achieves 65–78% yields. Key advantages include functional group tolerance and scalability.

Optimization Insights:

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H)

-

δ 7.28 (d, J = 8.4 Hz, 2H, Ar–H)

-

δ 3.65–3.58 (m, 1H, NH)

-

δ 2.90–2.82 (m, 2H, azepane CH₂)

IR (KBr, cm⁻¹):

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Aminolysis | 80–89 | ≥95 | Moderate | High reproducibility |

| FeCl₃-Catalyzed | 55–72 | 90–93 | Low | Novel mechanism |

| Suzuki Coupling | 65–78 | ≥97 | High | Functional group tolerance |

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Aminolysis: High phosgene costs ($120–150/kg) and safety concerns limit industrial adoption.

-

FeCl₃-Catalyzed: FeCl₃’s low cost ($5–10/kg) makes this method economically viable despite moderate yields.

-

Suzuki Coupling: Pd catalyst recovery systems (e.g., silica-immobilized Pd) reduce expenses by 40%.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-chlorophenyl)azepane-1-carboxamide?

The synthesis typically involves condensation reactions between azepane-1-carbonyl chloride and 4-chloroaniline derivatives. Key steps include:

- Reagent selection : Use of azepane-1-carbonyl chloride (or its activated ester) and 4-chloroaniline in anhydrous conditions .

- Catalysis : Base catalysts like KOH (40%) or triethylamine facilitate the nucleophilic acyl substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves yield and purity .

- Validation : Confirm structure via / NMR and FT-IR spectroscopy to verify amide bond formation and substituent positions .

Basic: How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane .

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL (SHELX suite) refines atomic positions, thermal parameters, and hydrogen bonding networks .

- Validation : Check R-factor (< 0.05), residual electron density, and Hirshfeld surface analysis for packing interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological strategies include:

- Standardized assays : Replicate antimicrobial/antifungal tests (e.g., MIC determinations) using CLSI guidelines to minimize variability .

- Structural analogs : Compare activity trends with analogs like N-(4-chlorophenyl)piperazine-1-carboxamide to identify substituent effects .

- Computational modeling : Perform molecular docking (AutoDock Vina) to assess target binding (e.g., CYP51 for antifungal activity) and validate with SAR studies .

- Meta-analysis : Aggregate data from multiple studies (e.g., COD, CSD entries) to identify outliers or solvent/assay biases .

Advanced: What experimental approaches are used to analyze the hydrogen-bonding networks in this compound crystals?

Critical steps involve:

- SCXRD analysis : Identify N–H⋯O and C–H⋯Cl interactions in the asymmetric unit .

- Topology tools : Use Mercury (CCDC) to generate interaction diagrams and quantify bond lengths/angles .

- Hirshfeld surfaces : Map surfaces to visualize donor-acceptor distances and π-stacking contributions .

- Thermal analysis : Correlate DSC/TGA data with hydrogen-bond stability (e.g., decomposition at >200°C suggests robust networks) .

Advanced: How can researchers design derivatives of this compound to enhance pharmacological properties?

Strategies include:

- Bioisosteric replacement : Substitute the azepane ring with piperazine or diazepane to modulate lipophilicity and bioavailability .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO) at the 4-chlorophenyl moiety to enhance target affinity .

- ADMET profiling : Use in silico tools (SwissADME) to predict solubility, CYP inhibition, and blood-brain barrier penetration .

- In vitro validation : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.5–4.0 ppm for azepane N–H) and NMR (δ 165–170 ppm for carbonyl) confirm structural integrity .

- FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1640 cm (C=O stretch) validate amide formation .

- Mass spectrometry : ESI-MS (positive mode) detects [M+H] ions; isotopic patterns confirm chlorine presence .

Advanced: How can computational chemistry aid in understanding the reactivity of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., azepane nitrogen for alkylation) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .

- Solvent effects : Use COSMO-RS to simulate reaction pathways in polar aprotic solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.